molecular formula C9H9Cl3N2O2 B5546196 2,5,6-trichloro-4-(isopropylamino)nicotinic acid

2,5,6-trichloro-4-(isopropylamino)nicotinic acid

Cat. No. B5546196
M. Wt: 283.5 g/mol
InChI Key: BXDYSTUPGGXLFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to nicotinic acid, such as "2,5,6-trichloro-4-(isopropylamino)nicotinic acid", involves complex chemical processes. Studies have explored the synthesis of various nicotinic acid derivatives to understand their structure-activity relationships, particularly for applications in herbicide development and other chemical properties. For instance, novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown promising herbicidal activity, indicating the potential of similar compounds for agricultural applications (Chen Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is crucial for their chemical behavior and interactions. X-ray crystallography and spectroscopic techniques have been employed to elucidate the structures of these compounds. For example, synthesis and crystal structures of complexes involving nicotinic acid have revealed detailed insights into their molecular configurations, demonstrating different types of hydrogen bonds and structural motifs (M. Goher et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving nicotinic acid derivatives can vary widely, influencing their functional properties. Studies on compounds like chloro-di-phenyltin(IV) complexes with 2-mercapto-nicotinic acid have contributed to understanding the catalytic and reactive nature of these compounds, including their interactions with enzymes and other chemical agents (M. Xanthopoulou et al., 2006).

Physical Properties Analysis

The physical properties of nicotinic acid derivatives, including "2,5,6-trichloro-4-(isopropylamino)nicotinic acid", are influenced by their molecular structure. Polymorphic forms of these compounds have been studied to understand their solid-state characteristics, crystal packing, and hydrogen bonding patterns, which are essential for determining their physical stability and solubility (Naba K. Nath et al., 2011).

Chemical Properties Analysis

The chemical properties of nicotinic acid derivatives are defined by their reactivity, including their ability to undergo various chemical transformations. Research has focused on practical syntheses and the exploration of new reactions that can yield valuable nicotinic acid derivatives for different applications. The development of efficient synthesis methods for these compounds highlights their chemical versatility and potential for industrial and pharmaceutical uses (Bryan M. Li et al., 2010).

Scientific Research Applications

Herbicidal Activity and Synthesis

The research on compounds derived from nicotinic acid, such as 2,5,6-trichloro-4-(isopropylamino)nicotinic acid, has shown promising results in the field of herbicides. One study outlines the synthesis and analysis of N-(arylmethoxy)-2-chloronicotinamides, which exhibited significant herbicidal activity against certain weeds at specific concentrations. These findings could be useful for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Industrial Applications

Nicotinic acid and its derivatives are also significant in various industrial processes. The reactive extraction of nicotinic acid using organophosphorus solvating extractants has been studied to enhance recovery and efficiency in industries like food, pharmaceutical, and biochemical (Sushil Kumar et al., 2008).

Biological Utilization

The utilization of nicotinamide derivatives, closely related to nicotinic acid compounds, has been observed in mammals, insects, and bacteria. These compounds have shown varied biological activities and could be pivotal in understanding specific metabolic pathways and therapeutic uses (P. Ellinger et al., 1947).

Cross-Coupling Reactions

In the field of organic chemistry, the cross-coupling reactions of boronic acids with dihalo heterocycles using nicotinic acid derivatives have been explored. This research can lead to the selective production of various substituted nicotinic acids, which are important in pharmaceutical and chemical synthesis (I. Houpis et al., 2010).

Lipid-Lowering Drug Mechanism

Nicotinic acid has been used as a lipid-lowering drug, with mechanisms involving the inhibition of lipolysis in adipose tissue. Understanding its interaction with specific receptors, like PUMA-G or HM74, in adipose tissue can help develop new drugs for treating dyslipidemia (S. Tunaru et al., 2003).

Extraction and Equilibrium Studies

Studies focusing on the extraction of pyridine-3-carboxylic acid (nicotinic acid) have investigated the effectiveness of various solvents and conditions. This research is crucial for optimizing the extraction processes in industries that utilize nicotinic acid (Sushil Kumar & B. V. Babu, 2009).

properties

IUPAC Name

2,5,6-trichloro-4-(propan-2-ylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2O2/c1-3(2)13-6-4(9(15)16)7(11)14-8(12)5(6)10/h3H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDYSTUPGGXLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trichloro-4-(propan-2-ylamino)pyridine-3-carboxylic acid

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